molecular formula C17H19N3O2 B3051511 6-Morpholin-4-yl-4-o-tolyl-nicotinamide CAS No. 342417-06-5

6-Morpholin-4-yl-4-o-tolyl-nicotinamide

Cat. No. B3051511
CAS RN: 342417-06-5
M. Wt: 297.35 g/mol
InChI Key: OYLKTBMWEREQKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Morpholin-4-yl-4-o-tolyl-nicotinamide is a useful research compound. Its molecular formula is C17H19N3O2 and its molecular weight is 297.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Morpholin-4-yl-4-o-tolyl-nicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Morpholin-4-yl-4-o-tolyl-nicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

342417-06-5

Product Name

6-Morpholin-4-yl-4-o-tolyl-nicotinamide

Molecular Formula

C17H19N3O2

Molecular Weight

297.35 g/mol

IUPAC Name

4-(2-methylphenyl)-6-morpholin-4-ylpyridine-3-carboxamide

InChI

InChI=1S/C17H19N3O2/c1-12-4-2-3-5-13(12)14-10-16(19-11-15(14)17(18)21)20-6-8-22-9-7-20/h2-5,10-11H,6-9H2,1H3,(H2,18,21)

InChI Key

OYLKTBMWEREQKP-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C2=CC(=NC=C2C(=O)N)N3CCOCC3

Canonical SMILES

CC1=CC=CC=C1C2=CC(=NC=C2C(=O)N)N3CCOCC3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 5-cyano-4-(2-methylphenyl)-2-(4-morpholinyl)pyridine (17.71 g), 18 mL of toluene, and 17.0 mL (33.1 g, 319 mmol) of concentrated sulfuric acid was heated at 70° C. for 12 hours, cooled to room temperature, and quenched by addition of 100 mL of cold H2O. Ethyl acetate (100 mL) was added followed by a solution of 25.5 g (638 mmol) of sodium hydroxide in 50 mL of H2O. The aqueous layer was separated and extracted three times with 50 mL of ethyl acetate. The organic layers were combined and concentrated to afford 19.14 g of 4-(2-methylphenyl)-6-(4-morpholinyl)-3-pyridinecarboxamide as a colorless solid (LC assay 87.7 wt %) (yield 94.9–97%).
Quantity
17.71 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step One
Quantity
25.5 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

0.5 g (1.29 mMol) N-Benzyl-6-morpholin-4-yl-4-o-tolyl-nicotinamide was dissolved in 2.5 ml methanesulfonic acid and 0.25 ml sulfuric acid and heated to 100° C. for 1 hour. A second portion of 0.25 ml sulfuric acid was added and heating was pursued for 22 hours. After cooling to room temperature, the reaction mixture was poured onto 75 ml aqueous saturated sodium carbonate, cooled with ice and extracted with ethyl acetate. The combined organic extracts were washed with aqueous saturated sodium carbonate and brine, dried (Na2SO4) and concentrated. The residue was flash chromatographed (eluent: dichloromethane/methanol 95:5) to yield 0.15 g (39%) 6-morpholin-4-yl-4-o-tolyl-nicotinamide as a yellow resin.
Name
N-Benzyl-6-morpholin-4-yl-4-o-tolyl-nicotinamide
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
0.25 mL
Type
reactant
Reaction Step Two
Quantity
0.25 mL
Type
reactant
Reaction Step Three
Quantity
75 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

A mixture of 6.0 g (16.5 mMol) N-tert.-butyl-6-morpholin-4-yl-4-o-tolyl-nicotinamide and 12 ml (185 mMol) methanesulfonic acid was stirred at 100° C. for 5 hours, then poured on ice. The aqueous phase was extracted with tert.-butyl-methylether, brought to pH =10 with NaOH aq. 28% and extracted further with tert.-butyl-methylether. The second organic extracts were dried (Na2SO4) and concentrated to yield 4.75 g (96%) 6-morpholin-4-yl-4-o-tolyl-nicotinamide as a light beige crystalline foam.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.